1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene
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Overview
Description
1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene, also known as anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anisole and is characterized by a methoxy group attached to a benzene ring, with a propenyl group linked through an ether bond. This compound is commonly found in essential oils of various plants, such as anise and fennel, and is known for its sweet, licorice-like aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene can be synthesized through several methods. One common approach involves the etherification of 4-methoxybenzyl alcohol with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the compound is often produced through the catalytic isomerization of estragole, which is another naturally occurring compound. This process involves the use of acidic catalysts such as sulfuric acid or zeolites to convert estragole to anethole .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-anisaldehyde using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogenation of the double bond in the propenyl group can yield 1-methoxy-4-(propyl)benzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: p-Anisaldehyde.
Reduction: 1-Methoxy-4-(propyl)benzene.
Substitution: 4-Bromo-1-methoxybenzene.
Scientific Research Applications
1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Anethole has been studied for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The biological effects of 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene are primarily attributed to its interaction with cellular signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. Additionally, the compound can modulate the activity of various enzymes and receptors, contributing to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
Estragole: Similar in structure but differs in the position of the double bond.
p-Anisaldehyde: An oxidation product of anethole.
1-Methoxy-4-(propyl)benzene: A reduction product of anethole.
Uniqueness: 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene is unique due to its combination of a methoxy group and a propenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a versatile compound .
Properties
IUPAC Name |
1-methoxy-4-(prop-1-en-2-yloxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMRICQRVPPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573937 |
Source
|
Record name | 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55831-55-5 |
Source
|
Record name | 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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